

## Part 1: Executive Summary & Molecular Profile

Author: BenchChem Technical Support Team. Date: April 2026

### Compound of Interest

Compound Name: 5-Bromo-2-iodo-4-nitropyridine

Cat. No.: B15336745

[Get Quote](#)

**5-Bromo-2-iodo-4-nitropyridine** (CAS 884494-38-6) is a high-value heterocyclic scaffold characterized by a "trifecta" of orthogonal reactivity handles. Unlike simple halopyridines, this molecule offers three distinct sites for functionalization, each responding to specific chemical triggers. This orthogonality allows medicinal chemists to construct complex, polysubstituted pyridine cores—common in kinase inhibitors and PROTAC linkers—without the need for protecting groups.

### Physicochemical Profile<sup>[1][2][3][4][5][6][7][8][9][10][11]</sup>

Property	Data	Notes
Molecular Formula		
Molecular Weight	328.89 g/mol	High halogen density
Appearance	Pale yellow to orange solid	Light sensitive (Iodine content)
Melting Point	105–108 °C (Predicted)	Varies by crystal form/purity
Solubility	DMSO, DMF, DCM, THF	Poor water solubility
Storage	2–8 °C, Dark, Inert Atmosphere	Hygroscopic; protect from UV

## Part 2: Synthesis & Sourcing

While commercially available, high-purity batches often require custom synthesis to avoid regioisomeric impurities (e.g., 5-bromo-2-nitro-4-iodopyridine). The most robust route utilizes a Sandmeyer-type transformation.

Synthetic Pathway:

- Precursor: 2-Amino-5-bromo-4-nitropyridine.
- Diazotization: Treatment with  $\text{NaNO}_2$  in acid generates the diazonium salt.
- Iodination: Reaction with KI or NaI introduces the iodine at C2.

Critical Quality Attribute (CQA): Ensure the removal of the 2-chloro analog, which can form if HCl is used during diazotization. Use

or non-chloride sources to maintain spectral purity.

## Part 3: Reactivity & Chemoselectivity (The Core)

The strategic value of this molecule lies in the reactivity hierarchy of its three substituents. A precise understanding of this hierarchy prevents "scrambling" or unwanted side reactions.

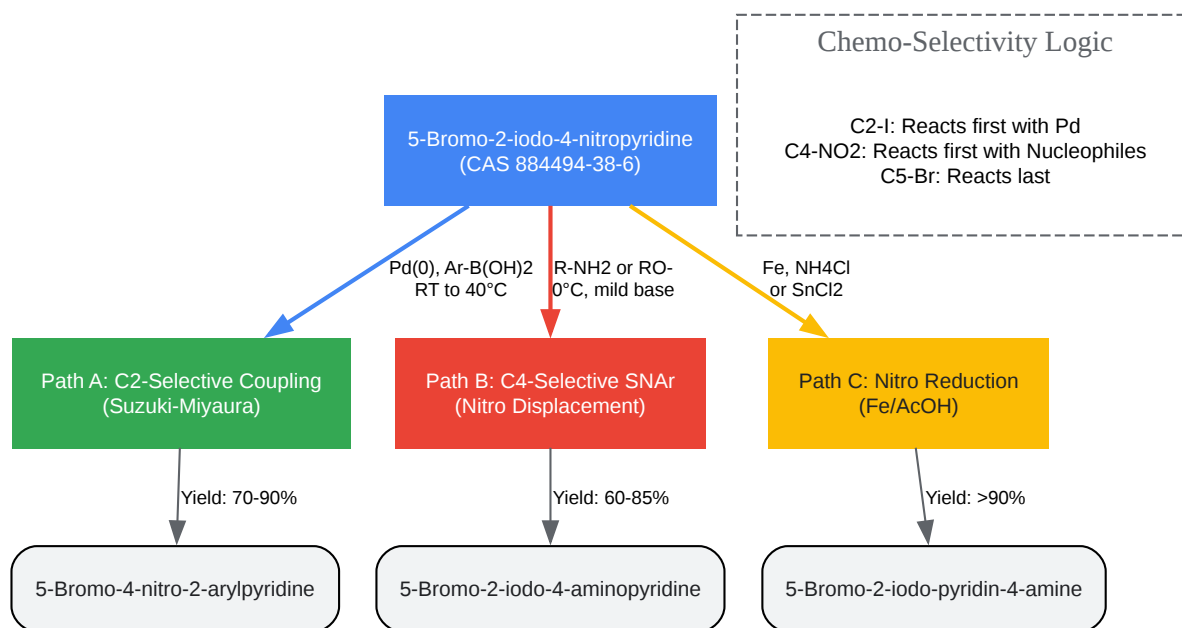
### The Reactivity Hierarchy

- C2-Iodine (The "Soft" Handle):
  - Reactivity: Highest towards Transition Metal Catalysis (Pd).
  - Mechanism: Oxidative addition of Pd(0) into the C-I bond is significantly faster than C-Br or C-Cl.
  - Application: Suzuki, Stille, Sonogashira couplings.
- C4-Nitro (The "Hard" Handle):

- Reactivity: Highest towards Nucleophilic Aromatic Substitution ( ).
- Mechanism: The nitro group at C4 is super-activated by the ring nitrogen and acts as an excellent leaving group (often superior to halides in this specific electronic environment).
- Application: Displacement by amines, alkoxides, or thiols.<sup>[1]</sup> Alternatively, reduction to .
- C5-Bromine (The "Latent" Handle):
  - Reactivity: Lowest.
  - Mechanism: Requires forcing conditions or specialized ligands (e.g., Buchwald precatalysts) once C2 and C4 are derivatized.
  - Application: Late-stage diversification.

## Part 4: Visualizing the Workflow

The following diagram illustrates the divergent synthetic pathways available from the parent scaffold.



[Click to download full resolution via product page](#)

Caption: Divergent synthesis map showing orthogonal reactivity of the Iodine (Pd-coupling), Nitro (Nucleophilic displacement), and Bromine (Late-stage) handles.

## Part 5: Validated Experimental Protocols

### Protocol A: C2-Selective Suzuki-Miyaura Coupling

Objective: Couple an aryl group at C2 without displacing the labile C4-nitro group or reacting the C5-bromine.

Reagents:

- Substrate: **5-Bromo-2-iodo-4-nitropyridine** (1.0 eq)
- Boronic Acid: Ar-  
(1.1 eq)

- Catalyst:

(5 mol%) — Chosen for high activity at lower temps.

- Base:

(2.0 eq, 2M aqueous) — Avoid strong alkoxides which trigger SNAr.

- Solvent: 1,4-Dioxane (degassed).

Procedure:

- Inert Setup: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (

).

- Solvation: Add degassed 1,4-Dioxane and aqueous

.

- Reaction: Stir at 40 °C for 4–6 hours. Note: Do not exceed 60 °C to prevent C5-Br coupling or nitro displacement.

- Monitoring: TLC (Hexane/EtOAc) should show consumption of the iodine precursor.

- Workup: Dilute with EtOAc, wash with brine, dry over

.

- Purification: Flash chromatography. The product retains the yellow color typical of nitro-pyridines.

## Protocol B: C4-Selective (Nitro Displacement)

Objective: Replace the nitro group with a secondary amine while preserving the C2-iodine.

Reagents:

- Substrate: **5-Bromo-2-iodo-4-nitropyridine** (1.0 eq)

- Nucleophile: Morpholine or Piperidine derivative (1.1 eq)
- Base: DIPEA (Hunig's Base) (1.5 eq)
- Solvent: THF or DMF (Anhydrous).

#### Procedure:

- Cooling: Dissolve substrate in THF and cool to 0 °C. Crucial: Low temperature favors C4-nitro displacement over C2-iodine displacement.
- Addition: Add the amine/DIPEA mixture dropwise.
- Reaction: Allow to warm to Room Temperature (RT) over 2 hours.
- Observation: The reaction often changes color (e.g., yellow to orange/red) as the Meisenheimer complex forms and collapses.
- Workup: Quench with water. If the product precipitates, filter it. If not, extract with DCM.

## Part 6: Safety & Handling

- Energetic Potential: Nitro-pyridines, especially with high halogen content, can be energetic. Avoid heating crude residues to dryness above 100 °C.
- Sensitizers: Halo-pyridines are potent skin sensitizers. Use double-gloving and work in a fume hood.
- Light Sensitivity: The C-I bond is photolabile. Wrap reaction vessels in aluminum foil during storage or long reaction times.

## References

- BenchChem. 2,4-Dichloro-5-nitropyridine: Regioselectivity in S<sub>N</sub>Ar Reactions. (Analogous reactivity patterns for nitro-halo pyridines). Retrieved from .
- Sigma-Aldrich. 5-Bromo-2-iodo-4-methylpyridine (Structural Analog) Safety Data Sheet. Retrieved from .

- WuXi AppTec.QM Magic Class: Regioselectivity in SNAr of Dichloropyrimidines and Pyridines. (Explaining the electronic dominance of para-nitro groups). Retrieved from .
- ChemicalBook.Synthesis of 5-Bromo-2-iodopyridine derivatives. Retrieved from .
- Jubilant Ingrevia.5-Bromo-2-nitropyridine Safety and Handling. Retrieved from .

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
- To cite this document: BenchChem. [Part 1: Executive Summary & Molecular Profile]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15336745/docs#part-1-executive-summary-molecular-profile\]](https://www.benchchem.com/product/b15336745/docs#part-1-executive-summary-molecular-profile)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)